molecular formula C12H14N2S B13574932 3-(4-Isopropylthiazol-2-yl)aniline

3-(4-Isopropylthiazol-2-yl)aniline

Cat. No.: B13574932
M. Wt: 218.32 g/mol
InChI Key: AECGXZLPLSZVBM-UHFFFAOYSA-N
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Description

3-(4-Isopropylthiazol-2-yl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Isopropylthiazol-2-yl)aniline typically involves the reaction of 4-isopropylthiazole with aniline under specific conditions. One common method includes the use of a catalyst such as silica-supported tungstosilisic acid to facilitate the reaction . The reaction is carried out in a solvent like ethanol, and the mixture is heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Isopropylthiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

3-(4-Isopropylthiazol-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Isopropylthiazol-2-yl)aniline involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 3-(4-Isopropylthiazol-2-yl)aniline stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

3-(4-propan-2-yl-1,3-thiazol-2-yl)aniline

InChI

InChI=1S/C12H14N2S/c1-8(2)11-7-15-12(14-11)9-4-3-5-10(13)6-9/h3-8H,13H2,1-2H3

InChI Key

AECGXZLPLSZVBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)C2=CC(=CC=C2)N

Origin of Product

United States

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